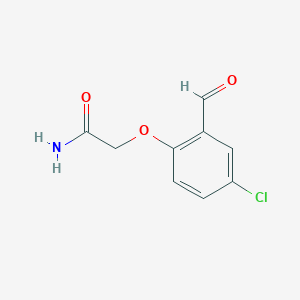

2-(4-Chloro-2-formylphenoxy)acetamide

描述

Contextualization within Contemporary Medicinal and Synthetic Chemistry Research

The academic interest in 2-(4-Chloro-2-formylphenoxy)acetamide is best understood through the lens of its constituent chemical motifs. The phenoxyacetamide scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active agents. This core structure is often explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The acetamide (B32628) group, in particular, is a versatile functional group known to participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems.

Furthermore, the presence of a formyl (aldehyde) group and a chloro substituent on the phenoxy ring significantly enhances the compound's relevance in synthetic chemistry. The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of more complex molecular architectures. The chloro group, an electron-withdrawing substituent, can modulate the electronic properties and reactivity of the aromatic ring, and can also serve as a site for nucleophilic substitution reactions. The combination of these features makes this compound a potentially valuable intermediate for the synthesis of novel heterocyclic compounds and other complex organic molecules.

Historical Precedents and Related Molecular Scaffolds in Academic Literature

While specific research on this compound is not prominent in the published literature, a significant body of work exists for structurally related compounds. Academic investigations have frequently focused on isomers and analogues, providing a strong precedent for the study of this particular molecule.

For instance, extensive research has been conducted on 2-(4-formylphenoxy)-N-arylacetamides , which serve as precursors for the synthesis of various fused pyran and dihydropyridine (B1217469) systems through multicomponent reactions. sigmaaldrich.com These studies highlight the utility of the formylphenoxy acetamide core in generating molecular diversity for biological screening. Similarly, the synthesis and reactivity of N-aryl 2-chloroacetamides have been well-documented, as these compounds are key building blocks for a range of heterocyclic systems.

Moreover, detailed structural and spectroscopic studies have been performed on the isomer 2-(2-formylphenoxy)acetamide . Such research provides valuable comparative data for understanding how the relative positions of the substituents on the phenoxy ring influence the compound's physicochemical properties and crystal packing. The academic exploration of compounds like 2-(4-chlorophenyl)acetamide further contributes to the understanding of how the chloro-substituted phenylacetamide moiety behaves in different molecular contexts.

The synthesis of more complex heterocyclic structures often utilizes precursors with similar functionalities. For example, 2-(4-chloro-2-formylphenoxy)acetic acid , a closely related derivative, has been employed as a starting material in the synthesis of novel thiopyrano[2,3-d]thiazoles, indicating the value of this substitution pattern in constructing complex scaffolds.

Rationale and Significance for In-depth Academic Exploration of the Compound

The rationale for a detailed academic investigation of this compound stems from its potential as both a biologically active agent and a versatile synthetic intermediate. The convergence of the phenoxyacetamide scaffold with reactive functional groups suggests several avenues for fruitful research.

In medicinal chemistry , the compound could be investigated for its own intrinsic biological activity. The broader class of acetamide derivatives has been explored for a wide range of therapeutic applications, including as inhibitors of enzymes like cyclooxygenase-II (COX-II). The specific substitution pattern of this compound could lead to novel interactions with biological targets.

In synthetic chemistry , the compound's true significance may lie in its utility as a building block. The aldehyde group is a gateway to a plethora of chemical transformations, enabling the synthesis of Schiff bases, chalcones, and various heterocyclic rings such as pyrimidines, pyridines, and pyrazoles. The strategic placement of the chloro and acetamide groups offers further opportunities for derivatization, allowing for the systematic exploration of structure-activity relationships in newly synthesized compound libraries.

Structure

3D Structure

属性

IUPAC Name |

2-(4-chloro-2-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-7-1-2-8(6(3-7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDDXYAHRSNFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366970 | |

| Record name | 2-(4-chloro-2-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-72-0 | |

| Record name | 2-(4-chloro-2-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 2 4 Chloro 2 Formylphenoxy Acetamide

Comprehensive Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inleah4sci.com For 2-(4-chloro-2-formylphenoxy)acetamide, the analysis reveals two primary disconnection points corresponding to reliable and well-known chemical reactions. amazonaws.com

The most logical disconnections are at the amide and ether linkages, as these bonds are commonly formed in synthetic chemistry. amazonaws.com

C-N Amide Bond Disconnection: The amide bond can be disconnected to yield 2-(4-chloro-2-formylphenoxy)acetic acid and ammonia. This disconnection corresponds to the forward reaction of amidation, typically proceeding via an activated carboxylic acid derivative like an acyl chloride. amazonaws.com

C-O Ether Bond Disconnection: The aryloxy ether bond can be disconnected next to the heteroatom. ias.ac.in This approach suggests two possible synthons: a phenoxide anion and a haloacetamide cation, or an aryloxy anion and a formyl-substituted haloaromatic. A more practical disconnection based on known reactions leads to 4-chloro-2-formylphenol and a 2-haloacetamide, such as 2-chloroacetamide. amazonaws.com This pathway is characteristic of the Williamson ether synthesis.

These disconnections suggest a convergent synthesis strategy, where the key fragments are prepared separately and then combined in the final steps. ewadirect.com

Development of Novel and Optimized Synthetic Pathways

Based on the retrosynthetic analysis, the most direct synthetic pathway involves the formation of the ether linkage via a nucleophilic substitution reaction. The synthesis of 2-(4-formylphenoxy)-N-substituted-phenylacetamides has been achieved through the nucleophilic replacement of the chlorine atom from a chloroacetamide derivative by 4-hydroxybenzaldehyde. researchgate.net A similar strategy can be applied to the target molecule.

The primary route for synthesizing this compound is the reaction between 4-chloro-2-formylphenol and 2-chloroacetamide. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile or DMF. researchgate.netchemicalbook.com The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the chloride ion from 2-chloroacetamide.

An alternative, though less direct, route involves the initial synthesis of 2-(4-chloro-2-formylphenoxy)acetic acid. This intermediate can be prepared from 4-chloro-2-formylphenol and a chloroacetic acid derivative. nih.gov The resulting carboxylic acid can then be converted to the target amide. This conversion can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net Several aspects of the synthesis of this compound can be optimized for sustainability.

Solvent Selection: Traditional solvents like DMF can be replaced with greener alternatives. Acetonitrile, for instance, is considered a more environmentally benign choice for similar nucleophilic substitution reactions. scielo.br The use of water as a solvent is a primary goal in green chemistry, although its application can be challenging due to the poor solubility of many organic reactants. mdpi.com

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric ones. researchgate.net In the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic haloacetamide, potentially reducing the need for organic solvents.

Atom Economy: The chosen synthetic route exhibits good atom economy, as the main reaction is a substitution where most atoms from the reactants are incorporated into the final product. researchgate.net The primary byproduct is an inorganic salt (e.g., KCl), which is generally less hazardous than organic byproducts.

Energy Efficiency: Conducting reactions at ambient temperature or with minimal heating reduces energy consumption. Optimization studies can determine the lowest possible temperature for an efficient reaction rate.

The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereoselective and enantioselective synthesis strategies are not applicable to its preparation. Such strategies would become relevant only in the synthesis of chiral analogues, for instance, if a chiral substituent were introduced to the acetamide (B32628) nitrogen or another part of the molecule.

Mechanistic Elucidation of Key Synthetic Transformations

The key transformation in the primary synthetic route is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The mechanism involves the following steps:

Deprotonation: The base, potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-chloro-2-formylphenol. This acid-base reaction generates a potent nucleophile, the 4-chloro-2-formylphenoxide anion.

Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom of 2-chloroacetamide. This carbon is bonded to the chlorine atom, which is a good leaving group. The attack occurs from the backside relative to the leaving group.

Displacement: In a concerted step, as the new C-O bond forms, the C-Cl bond breaks, and the chloride ion is displaced. This single-step process is characteristic of an Sₙ2 reaction.

The reaction rate is dependent on the concentration of both the phenoxide nucleophile and the 2-chloroacetamide substrate. The use of a polar aprotic solvent is crucial as it solvates the cation (K⁺) but not the nucleophilic anion, thus enhancing its reactivity.

Optimization of Reaction Conditions and Yield for Research Scale

Optimizing reaction conditions is essential to maximize the yield and purity of the product while minimizing reaction time and energy usage. scielo.br For the synthesis of this compound from 4-chloro-2-formylphenol and 2-chloroacetamide, several parameters can be adjusted.

Choice of Base: While potassium carbonate is common, other bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) could be tested. Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions.

Solvent: The polarity and boiling point of the solvent affect reaction rates. Solvents such as acetonitrile, acetone, and dimethylformamide (DMF) are suitable. Acetonitrile often provides a good balance between reactivity and ease of removal. scielo.br

Temperature: The reaction is typically heated to increase the rate. A systematic study varying the temperature (e.g., from room temperature to the reflux temperature of the solvent) would identify the optimal balance between reaction speed and potential side-product formation.

Reaction Time: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). rsc.org This allows for the determination of the minimum time required for the complete consumption of the starting materials, avoiding potential degradation of the product with prolonged heating. scielo.br

The following table outlines a potential optimization strategy for this synthesis.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome |

| Base | K₂CO₃ | Na₂CO₃ | Cs₂CO₃ | Cesium carbonate may increase the reaction rate due to higher solubility and the "cesium effect," but K₂CO₃ is more cost-effective. |

| Solvent | Acetonitrile | Acetone | DMF | DMF may lead to faster reactions due to its high polarity and boiling point, but acetonitrile is often easier to remove post-reaction. scielo.br |

| Temperature | 50 °C | 65 °C | 80 °C (Reflux in ACN) | Increasing temperature will likely decrease reaction time but may increase the formation of impurities. |

| Molar Ratio (Haloacetamide:Phenol) | 1:1 | 1.1:1 | 1.2:1 | A slight excess of the haloacetamide may drive the reaction to completion, but a large excess complicates purification. |

A reported synthesis of the related compound 2-(4-formylphenoxy)acetamide used potassium carbonate in acetonitrile at 50°C for 5 hours, achieving a yield of 76.3%. chemicalbook.com These conditions serve as an excellent starting point for the optimization of the synthesis of the title compound.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million, HRMS allows for the calculation of a precise molecular formula.

For the related compound, N-(2-Chlorophenyl)-2-(4-formylphenoxy)acetamide, electrospray ionization mass spectrometry (ESI-MS) determined the [M+H]⁺ ion at m/z 290.08 and the [M+2]⁺ ion at m/z 292.12, consistent with the calculated exact mass for its molecular formula, C15H12ClNO3, which is 289.05 bldpharm.com. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is also confirmed by these measurements bldpharm.com.

A detailed fragmentation pattern analysis for "2-(4-Chloro-2-formylphenoxy)acetamide" would involve identifying the characteristic cleavage pathways under ionization. This would likely include cleavage of the amide bond, loss of the chloro-formyl-phenoxy group, and other fragmentations that would provide structural confirmation. However, no such experimental data for the title compound is currently available.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a molecule's NMR spectra.

¹H NMR data for related compounds like N-(2-Chlorophenyl)-2-(4-formylphenoxy)acetamide show characteristic signals for the aldehydic proton (δ 9.93 ppm), the methylene (B1212753) protons of the acetamide (B32628) group (δ 4.70 ppm), and the aromatic protons in their respective regions bldpharm.com.

¹³C NMR would provide the chemical shifts for all unique carbon atoms, including the carbonyl carbons of the aldehyde and amide, the methylene carbon, and the aromatic carbons.

COSY spectra would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and potentially any long-range couplings.

HSQC spectra would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC spectra would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, for instance, by connecting the acetamide moiety to the phenoxy ring.

No multidimensional NMR data has been published for "this compound".

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

While crystal structures for numerous acetamide derivatives have been reported, allowing for detailed analysis of their molecular geometry and supramolecular assemblies, no such data exists for "this compound".

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For "this compound", one would expect to observe:

N-H stretching vibrations for the amide group.

C=O stretching vibrations for both the amide and aldehyde functionalities, which would likely appear at distinct frequencies.

C-O-C stretching for the ether linkage.

Vibrations associated with the chloro-substituted aromatic ring.

For example, in the related compound N-(2-Chlorophenyl)-2-(4-formylphenoxy)acetamide, characteristic IR peaks are observed for the C=O stretch at 1701 cm⁻¹ and various aromatic and other functional group vibrations bldpharm.com. Without experimental data for the title compound, a definitive vibrational analysis is not possible.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Determination (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. "this compound" is an achiral molecule as it does not possess a stereocenter and is not expected to exhibit chiroptical properties. Therefore, this analytical methodology is not applicable.

Computational Chemistry and Theoretical Probing of 2 4 Chloro 2 Formylphenoxy Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. irjweb.com These calculations provide a detailed picture of the electron distribution and orbital energies, which in turn dictate the molecule's reactivity. For 2-(4-Chloro-2-formylphenoxy)acetamide, DFT calculations can elucidate the influence of its substituent groups—the chloro, formyl, and acetamide (B32628) moieties—on the phenoxy core.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. Red regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the oxygen atoms of the formyl and acetamide groups are expected to be regions of high negative potential, whereas the hydrogen atoms of the amide group would exhibit positive potential.

Mulliken population analysis provides a quantitative measure of the partial atomic charges, offering further insight into the electronic structure and potential reactive sites. numberanalytics.comresearchgate.net

Table 1: Calculated Electronic Properties of this compound Note: These are representative values based on DFT calculations for similar aromatic compounds.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.5 D |

Table 2: Selected Mulliken Atomic Charges for this compound Note: These are representative values illustrating charge distribution.

| Atom | Charge (a.u.) |

|---|---|

| Cl | -0.15 |

| O (formyl) | -0.45 |

| C (formyl) | +0.30 |

| O (acetamide) | -0.50 |

| N (acetamide) | -0.40 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. youtube.com For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are crucial for exploring its conformational landscape. rsc.org These simulations can identify the most stable, low-energy conformations and the transitions between them. nih.gov

A typical MD simulation involves placing the molecule in a simulation box, often filled with solvent molecules like water, to mimic physiological or experimental conditions. rsc.org The system's trajectory is then calculated by solving Newton's equations of motion for each atom, providing a detailed view of the molecule's dynamic behavior. bioinformaticsreview.com

Solvent effects play a significant role in determining molecular conformation. MD simulations can explicitly account for these interactions, showing how solvent molecules arrange around the solute and how hydrogen bonding and other non-covalent interactions influence its structure and dynamics. nih.gov

Table 3: Hypothetical Conformational Analysis of Key Dihedral Angles Note: This table illustrates potential low-energy conformations identified through MD simulations.

| Dihedral Angle | Conformation 1 (°) | Conformation 2 (°) | Relative Population |

|---|---|---|---|

| C-O-C-C (phenoxy-acetamide) | 175 | 85 | 70% |

| C-C-N-H (acetamide) | 180 | 0 | 95% |

| Ar-C-H-O (formyl) | 0 | 180 | 60% |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides methods to predict various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the computational model. nih.gov DFT calculations are widely used to predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. nih.govnumberanalytics.com

Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. github.io Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical frequencies often systematically deviate from experimental values, so a scaling factor is typically applied to improve the correlation. researchgate.net A close match between the scaled theoretical spectrum and the experimental one confirms the proposed molecular structure.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govacs.org Comparing the calculated chemical shifts with experimental data is a powerful way to assign the signals in the experimental spectrum and to confirm the molecule's connectivity and stereochemistry.

Table 4: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies Note: Calculated frequencies are often scaled to better match experimental data.

| Functional Group | Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|---|

| N-H (amide) | Stretching | 3300 | 3450 |

| C=O (aldehyde) | Stretching | 1690 | 1720 |

| C=O (amide) | Stretching | 1660 | 1685 |

| C-O-C (ether) | Asymmetric Stretch | 1250 | 1270 |

| C-Cl | Stretching | 1090 | 1100 |

Table 5: Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts Note: TMS is used as a reference for calculated shifts.

| Atom | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| ¹H (CHO) | 9.90 | 9.85 |

| ¹H (NH) | 8.50 | 8.45 |

| ¹H (OCH₂) | 4.70 | 4.65 |

| ¹³C (CHO) | 190.0 | 189.5 |

| ¹³C (C=O, amide) | 168.0 | 167.8 |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational methods are invaluable for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone. mdpi.com For this compound, one could investigate various reactions, such as the nucleophilic substitution of the chlorine on the acetamide group, a common reaction for N-aryl 2-chloroacetamides. researchgate.netresearchgate.net

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Computational software can perform transition state searches and calculate the vibrational frequencies of the TS structure. A true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Table 6: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction Reaction: R-Cl + Nu⁻ → R-Nu + Cl⁻ (where R is the 2-(4-Chloro-2-formylphenoxy)acetyl group)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (R-acetamide + Nu⁻) | 0.0 |

| Transition State ([Nu---C---Cl]⁻) | +15.5 |

| Products (R-Nu + Cl⁻) | -10.2 |

Ligand-Target Interaction Prediction and Molecular Docking Studies (generalized for research targets)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.govopenaccessjournals.com This method is central to structure-based drug design. mdpi.commeilerlab.org For this compound, docking studies can suggest potential biological targets and provide hypotheses about its mechanism of action.

The process involves placing the ligand into the binding site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy in kcal/mol. stackexchange.cometflin.com A more negative score generally indicates a more favorable binding interaction.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs.

Table 7: Hypothetical Molecular Docking Results Against Generalized Research Targets Note: This table illustrates the type of data obtained from a molecular docking study.

| Target Class | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Kinase | -7.8 | Lys72, Asp184, Leu130 | Hydrogen bond, Hydrophobic |

| Protease | -8.5 | His41, Cys145, Gly143 | Hydrogen bond, Pi-Alkyl |

| Nuclear Receptor | -9.2 | Arg394, Gln278, Met348 | Hydrogen bond, Halogen bond |

Structure Activity Relationship Sar and Rational Design of Analogues

Design Principles for Structural Diversification of 2-(4-Chloro-2-formylphenoxy)acetamide

The rational design of analogues of this compound is predicated on the principle of exploring the chemical space around its core scaffold to identify derivatives with enhanced or novel properties. The core structure presents three primary sites for modification: the phenoxy ring, the acetamide (B32628) linker, and the formyl group.

Key Design Principles:

Modification of the Phenoxy Moiety: Alterations to the substituents on the phenyl ring can influence the electronic properties, lipophilicity, and steric profile of the molecule. The existing chloro group at the 4-position is an electron-withdrawing group that can be replaced with other halogens (e.g., fluoro, bromo), electron-donating groups (e.g., methoxy, methyl), or bulkier groups to probe their effect on biological activity.

Diversification of the Formyl Group: The aldehyde functionality is a versatile chemical handle for a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various heterocyclic systems through condensation reactions. This allows for the introduction of significant structural diversity and the potential to engage with different biological targets.

Synthetic Strategies for Analog Synthesis and Derivatization

The synthesis of analogues of this compound employs established synthetic methodologies, allowing for the systematic modification of its distinct chemical regions.

Modifications to the Phenoxy Moiety

The synthesis of analogues with a modified phenoxy ring typically starts from a correspondingly substituted phenol (B47542). The general synthetic route involves the Williamson ether synthesis, where the substituted phenol is reacted with a suitable 2-haloacetamide.

For instance, starting with different 4-substituted-2-formylphenols, a library of analogues can be generated. The reaction of various potassium salts of substituted p-hydroxybenzaldehydes with 2-chloro-N-phenylacetamide in a solvent like DMF at reflux can yield a range of 2-(4-formylphenoxy)-N-(aryl)acetamides. arkat-usa.org

Table 1: Examples of Phenoxy Moiety Modifications

| Starting Phenol | Resulting Analogue Core |

|---|---|

| 4-Bromo-2-formylphenol | 2-(4-Bromo-2-formylphenoxy)acetamide |

| 4-Methoxy-2-formylphenol | 2-(4-Methoxy-2-formylphenoxy)acetamide |

Elaboration of the Acetamide Functional Group

Modification of the acetamide group can be achieved by starting with different N-substituted 2-chloroacetamides. These can be synthesized by reacting chloroacetyl chloride with a variety of primary or secondary amines. ijpsr.info The resulting N-substituted-2-chloroacetamide can then be reacted with 4-chloro-2-formylphenol to yield the desired analogue. researchgate.net

Table 2: Examples of Acetamide Functional Group Elaboration

| Amine | Intermediate | Resulting Analogue |

|---|---|---|

| Methylamine | 2-Chloro-N-methylacetamide | 2-(4-Chloro-2-formylphenoxy)-N-methylacetamide |

| Aniline | 2-Chloro-N-phenylacetamide | 2-(4-Chloro-2-formylphenoxy)-N-phenylacetamide |

Diversification of the Formyl Group and its Derivatives

The formyl group is a key site for diversification. It can readily undergo reactions to form a variety of functional groups and heterocyclic rings. For example, 2-(4-formylphenoxy)-N-(aryl)acetamides can serve as precursors for the synthesis of fused pyran systems through multicomponent reactions. arkat-usa.org

Common transformations of the formyl group include:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds like malononitrile (B47326) can yield α,β-unsaturated systems, which can then undergo further cyclization reactions. arkat-usa.org

Wittig Reaction: Conversion of the aldehyde to an alkene.

Reductive Amination: Formation of an amine by reaction with an amine in the presence of a reducing agent.

Oxidation: Conversion to a carboxylic acid, which can then be derivatized to esters or amides.

Reduction: Conversion to a primary alcohol.

Correlation of Structural Features with Modulated Research Properties

While specific data for this compound is limited, the structure-activity relationships of related phenoxyacetamide and aryl acetamide derivatives provide valuable insights into how structural modifications may influence their properties.

In studies on related acetamide derivatives, the nature of the substituents on the aromatic rings has been shown to be critical for their biological activity. For instance, in a series of aryl acetamide triazolopyridazines, electron-withdrawing groups on the aryl tail group were found to be favorable for potency against Cryptosporidium. nih.gov Specifically, a 4-chloro substitution provided a significant increase in potency compared to the unsubstituted analogue. nih.gov

Phenoxyacetamide derivatives have been investigated for various biological activities, including as potential cytotoxic agents against cancer cell lines. nih.gov The specific substitutions on the phenoxy ring and the nature of the amide group can significantly impact their efficacy.

Pharmacophore Modeling and Lead Optimization Strategies for Research Applications

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. dovepress.com For a molecule like this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors: The oxygen atoms of the ether, formyl, and amide carbonyl groups.

Hydrogen Bond Donor: The N-H of the primary amide.

Aromatic Ring: The chloro-substituted phenyl ring.

Hydrophobic/Aromatic Center: The phenyl ring.

Lead optimization strategies based on this scaffold would involve:

Building a Pharmacophore Model: Based on known active compounds with a similar core structure or by using the structure of a target protein, a 3D pharmacophore model can be generated.

Virtual Screening: This model can then be used to screen large compound libraries to identify new molecules that fit the pharmacophoric requirements.

Analogue Design and Synthesis: The insights from the pharmacophore model can guide the rational design of new analogues of this compound with improved properties. For example, if a particular hydrogen bond is found to be crucial for activity, analogues can be designed to optimize this interaction.

Iterative Optimization: The newly synthesized analogues are then tested, and the results are used to refine the pharmacophore model in an iterative process to identify lead compounds with the desired research properties.

This structured approach, combining rational design, targeted synthesis, and computational modeling, provides a powerful framework for the exploration and optimization of this compound analogues for a range of scientific investigations.

Mechanistic Investigations at the Molecular and Sub Cellular Level Excluding Clinical Aspects

In vitro Enzyme Kinetic Studies and Inhibition Mechanisms

No specific in vitro enzyme kinetic studies for 2-(4-Chloro-2-formylphenoxy)acetamide have been published. Research on other phenoxyacetamide derivatives, however, has shown them to be inhibitors of enzymes such as α-glucosidase and α-amylase. bohrium.comscispace.combohrium.com Such studies typically determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic assays.

For example, a hypothetical study on this compound would involve incubating the compound with a target enzyme and its substrate, then measuring the rate of product formation. By varying the concentrations of both the substrate and the inhibitor, a Lineweaver-Burk or Michaelis-Menten plot could be generated to determine the kinetic parameters.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

| Not Determined | Not Determined | Not Determined | Not Determined |

| Not Determined | Not Determined | Not Determined | Not Determined |

Receptor Binding Assays and Dissociation Kinetics in vitro

There is no available data from receptor binding assays for this compound. This type of assay is crucial for identifying the molecular targets of a compound and quantifying its affinity for those targets. Radioligand binding assays are a common method, where a radiolabeled ligand with known affinity for a receptor is competed off by the test compound. This allows for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information about the direct interaction between a compound and its protein target. No such studies have been published for this compound.

Surface Plasmon Resonance (SPR) would measure the binding and dissociation rates of the compound to a protein immobilized on a sensor chip, providing kinetic data (kon and koff) and the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) would measure the heat changes upon binding of the compound to a protein in solution, yielding thermodynamic parameters such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Investigation of Cellular Uptake and Intracellular Distribution in vitro

Information regarding the cellular uptake and intracellular distribution of this compound is not available. To investigate this, researchers would typically use cultured cells and employ techniques such as fluorescence microscopy (if the compound is fluorescent or tagged with a fluorescent dye) or mass spectrometry to quantify the amount of compound that enters the cells and to identify its localization within subcellular compartments (e.g., cytoplasm, nucleus, mitochondria).

Elucidation of Molecular Pathways and Targets Modulated by the Compound in Model Systems in vitro

Without foundational data on enzyme inhibition or receptor binding, the molecular pathways and targets modulated by this compound remain unelucidated. Studies on other phenoxyacetamide derivatives have identified their potential as inhibitors of signaling pathways relevant to cancer, such as the BCR-ABL1 pathway, and as modulators of epigenetic targets like DOT1L. mdpi.comsci-hub.se Determining the effects of this compound would require techniques such as Western blotting to assess changes in protein phosphorylation or expression levels within specific signaling cascades, or gene expression profiling to identify broader transcriptional changes induced by the compound.

Exploration of Potential Research Applications of 2 4 Chloro 2 Formylphenoxy Acetamide

Utility as a Chemical Probe for Biological Systems and Signaling Pathways

The development of chemical probes is crucial for dissecting complex biological processes. An effective probe must interact with a biological target in a specific manner to modulate its function and report on its activity. The 2-(4-chloro-2-formylphenoxy)acetamide scaffold is a promising starting point for designing such probes. Derivatives of phenoxy acetamide (B32628) have been shown to possess a wide range of biological activities. For instance, various acetamide derivatives are explored for their potential as anti-inflammatory agents, while others exhibit antioxidant or antiparasitic properties.

The inherent reactivity of the formyl group on the this compound structure is particularly advantageous. It can be readily converted into other functional groups or used to attach reporter tags, such as fluorophores, or affinity labels to facilitate target identification and visualization. Furthermore, the core structure can be systematically modified to optimize binding affinity and selectivity for a specific biological target, such as an enzyme or receptor. By synthesizing a library of analogues based on this scaffold, researchers can perform structure-activity relationship (SAR) studies to develop potent and selective probes for investigating signaling pathways implicated in various diseases.

| Derivative Class | Biological Activity Investigated | Key Structural Feature |

|---|---|---|

| Schiff Bases | Antibacterial | Azomethine group (-C=N-) formed from the formyl moiety |

| Porphyrins | Antiviral, Antitumor | Tetrapyrrole macrocycle formed via condensation with the formyl group |

| Thymol-derived Acetamides | Antiparasitic, Antioxidant | Phenoxy acetamide core with thymol moiety nih.gov |

Application in Supramolecular Chemistry and Host-Guest Complexation

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound contains several features that make it an attractive candidate for designing supramolecular assemblies and host-guest complexes.

The acetamide group is a classic functional group for forming robust hydrogen bonds. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Crystal structure analyses of related N-arylacetamides reveal that these intermolecular N-H⋯O interactions are key to forming well-ordered, higher-dimensional structures like tapes or sheets in the solid state nih.govresearchgate.net. Similarly, the formyl group's carbonyl oxygen can also act as a hydrogen bond acceptor. The presence of the aromatic ring allows for π-π stacking interactions, which can further stabilize supramolecular structures. These multiple non-covalent interaction sites could be exploited to direct the self-assembly of the molecule into predictable and functional architectures, such as gels, liquid crystals, or porous organic frameworks.

Role as a Versatile Building Block in Complex Organic Synthesis

One of the most immediate and well-documented applications of this compound and its analogues is their use as versatile intermediates in organic synthesis. evitachem.com The molecule's distinct functional groups can undergo a wide range of chemical transformations, often with high selectivity, making it a valuable precursor for constructing more complex molecular targets.

The aldehyde functionality is particularly reactive and serves as a handle for numerous synthetic operations, including:

Condensation Reactions: It readily reacts with amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with other nucleophiles in reactions like the Wittig or Knoevenagel condensation. evitachem.com

Cyclization Reactions: The formyl group can participate in cyclization cascades to construct a variety of heterocyclic rings, which are prevalent motifs in pharmaceuticals and agrochemicals. For example, it can react with dinucleophiles to form pyridones or bis(pyrazol-5-ols). evitachem.com

Reductive Amination: The aldehyde can be converted into an amine, providing a route to a different class of derivatives.

Oxidation/Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the synthetic possibilities.

The acetamide moiety and the chloro-substituted ring also offer sites for further functionalization, allowing for a multi-directional approach to molecular complexity.

| Reaction Type | Reactant/Reagent | Product Class |

|---|---|---|

| Condensation | Primary Amines | Schiff Bases |

| Condensation/Cyclization | Hydrazines, Pyrazolones | Bis(pyrazol-5-ols) evitachem.com |

| Cyclization | Cyanoacetamide derivatives evitachem.com | Pyridone derivatives evitachem.com |

| Multicomponent Reaction | Pyrrole, Propionaldehyde | Porphyrin Macrocycles |

Development of Advanced Analytical Reagents or Chemo-sensors

A chemo-sensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as a change in color or fluorescence. The this compound scaffold is an excellent platform for developing such sensors. The formylphenoxy acetamide core can act as the signaling unit, while the formyl group itself provides a convenient site for introducing a specific recognition element (receptor).

For example, by reacting the aldehyde with a specific amine or hydrazine, a Schiff base or hydrazone can be formed. This new derivative may possess a binding pocket that is selective for a particular metal ion or anion. Upon binding of the analyte, the electronic properties of the conjugated system can be perturbed, leading to a "turn-on" or "turn-off" fluorescence response or a visible color change.

A direct analogue, 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide (FMPPA), has been successfully developed as a fluorescent "turn-on" chemo-sensor for the selective and sensitive detection of Selenium (IV). nih.gov In this case, coordination with the selenium ion led to a significant enhancement in fluorescence, demonstrating the viability of this molecular framework in analytical applications. nih.gov The detection limit for Se(IV) was found to be as low as 9.38 × 10⁻⁹ M, highlighting the potential for creating highly sensitive analytical reagents based on this structure. nih.gov

Integration into Functional Materials and Polymer Science Research

The field of materials science is constantly in search of new monomers and functional additives that can impart specific properties to materials. This compound possesses several features that could be exploited in the synthesis of functional polymers and advanced materials.

The reactive formyl group can be used in polymerization reactions. For instance, it could undergo polycondensation with phenols or other suitable co-monomers to create novel polymer backbones. Alternatively, the entire molecule could be incorporated as a functional monomer in a polymerization process, such as through reactions involving the aromatic ring or by first modifying the acetamide group.

If integrated into a polymer chain, either as part of the backbone or as a pendant group, the this compound unit could introduce desirable properties. The rigid aromatic structure could enhance thermal stability, while the polar acetamide and formyl groups could improve adhesion or modify the polymer's solubility. Furthermore, the chloro-substituent could serve as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties after its initial synthesis.

Advanced Methodological Development and Integration

Development of Novel Chromatographic and Separation Techniques utilizing the Compound

The effective separation and purification of compounds are fundamental to chemical analysis and drug discovery. While specific studies detailing the use of 2-(4-Chloro-2-formylphenoxy)acetamide as a stationary phase or a key component in novel chromatographic techniques are not yet prevalent in the literature, the physicochemical properties of the phenoxyacetamide scaffold are well-suited for chromatographic analysis, typically by High-Performance Liquid Chromatography (HPLC).

The structural characteristics of this compound, including its polarity imparted by the acetamide (B32628) and formyl groups, and the nonpolar nature of the chlorophenyl ring, allow for versatile interactions with both polar and nonpolar stationary phases in chromatography. For instance, derivatives of phenoxyacetamide have been successfully separated and analyzed using reverse-phase HPLC, indicating the amenability of this chemical class to standard chromatographic methods. nih.govmdpi.com

The development of novel separation techniques could potentially utilize the reactive aldehyde group of this compound. This functional group allows for the covalent immobilization of the molecule onto a stationary support, such as silica gel or a polymer matrix, to create a new type of stationary phase. Such a phase could exhibit unique selectivity for analytes that can interact with the chlorinated aromatic system, the ether linkage, or the amide group through various intermolecular forces like dipole-dipole interactions, hydrogen bonding, and π-π stacking.

Table 1: Hypothetical Chromatographic Parameters for Phenoxyacetamide Derivatives

| Compound Class | Stationary Phase | Mobile Phase Example | Detection Method |

| Phenoxyacetamide Derivatives | C18 Reverse-Phase | Acetonitrile/Water Gradient | UV-Vis (254 nm) |

| Chloro-substituted Aromatics | Phenyl-Hexyl | Methanol/Water | Mass Spectrometry |

| Aldehyde-containing Compounds | Amino-propyl (for covalent bonding) | Hexane/Ethyl Acetate | UV-Vis or ELSD |

This table is illustrative and based on common practices for separating compounds with similar functional groups.

Further research could explore the use of this compound in chiral chromatography. If the molecule is derivatized to create a stereocenter, or used as a chiral selector after immobilization, it could be employed for the separation of enantiomers. The defined rigidity of the aromatic framework and the potential for specific hydrogen bonding and steric interactions are desirable features for a chiral stationary phase.

Adaptation for High-Throughput Screening Platforms in Academic Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands of compounds for biological activity. nih.gov The chemical structure of this compound, particularly its reactive aldehyde group, makes it a candidate for several HTS applications.

The aldehyde functionality can participate in covalent or reversible covalent interactions with biological targets, such as the lysine or cysteine residues of proteins. mdpi.com This reactivity can be harnessed in HTS campaigns designed to identify covalent inhibitors. A library of compounds based on the this compound scaffold could be screened for their ability to covalently modify a target protein, with the aldehyde acting as a "warhead".

Furthermore, the aldehyde group is a versatile chemical handle for the synthesis of large combinatorial libraries for HTS. Through reactions such as reductive amination, Wittig reactions, or the formation of hydrazones and oximes, the core structure of this compound can be readily diversified. core.ac.ukresearchgate.net This allows for the creation of a large number of structurally related compounds, which can then be screened to identify structure-activity relationships (SAR).

Table 2: Potential High-Throughput Screening Applications of Aldehyde-Containing Scaffolds

| HTS Assay Type | Role of Aldehyde Group | Example Application |

| Covalent Inhibitor Screening | Electrophilic "warhead" for reaction with nucleophilic residues | Screening for enzyme inhibitors that form a covalent bond |

| Combinatorial Library Synthesis | Chemical handle for derivatization | Creation of a diverse library for screening against a new biological target |

| Reactive Tagging Assay | Substrate for enzymatic or chemical ligation | Identifying peptides or proteins that interact with the scaffold |

This table presents potential applications based on the known reactivity of the aldehyde functional group in HTS contexts.

The integration of automated synthesis and screening platforms could leverage the reactivity of this compound for on-the-fly library generation and immediate biological evaluation. researchgate.net This approach accelerates the discovery of hit compounds by bypassing the traditional steps of large-scale synthesis and purification of individual library members.

Application in Advanced Imaging Modalities for Research (e.g., molecular imaging probes)

Molecular imaging is a rapidly advancing field that seeks to visualize biological processes at the molecular and cellular level in real-time. nih.gov The development of novel molecular probes is crucial for the progress of this field. The structure of this compound provides a promising scaffold for the design of such probes.

The aldehyde group can serve as a convenient point of attachment for a variety of signaling moieties, including fluorophores, radiolabels for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), or contrast agents for Magnetic Resonance Imaging (MRI). uevora.ptnih.gov For example, a fluorescent dye containing a primary amine or a hydrazine group could be readily conjugated to the aldehyde of this compound to create a fluorescent probe. The core scaffold could be designed to target a specific biological molecule or cellular environment, and the attached dye would report on its location and concentration.

The presence of a chlorine atom on the phenyl ring can also influence the photophysical properties of a potential imaging probe. Halogen substitution is known to affect the fluorescence quantum yield and lifetime of fluorophores, sometimes through the "heavy atom effect" which can promote intersystem crossing. mdpi.com This property could be exploited in the design of probes with specific photophysical characteristics, such as long-lived fluorescence for time-resolved imaging or phosphorescence for oxygen sensing.

Table 3: Potential Derivatization of this compound for Molecular Imaging

| Imaging Modality | Derivatization Strategy | Potential Application |

| Fluorescence Microscopy | Conjugation of a fluorescent dye to the aldehyde group | Imaging of a specific protein target in living cells |

| Positron Emission Tomography (PET) | Incorporation of a positron-emitting radionuclide (e.g., 18F) | Non-invasive imaging of metabolic processes or receptor distribution in vivo |

| Magnetic Resonance Imaging (MRI) | Attachment of a paramagnetic contrast agent (e.g., a Gd3+ complex) | Enhanced visualization of specific tissues or organs |

This table outlines hypothetical strategies for converting the subject compound into an imaging probe.

Moreover, benzaldehyde derivatives themselves have been investigated as imaging agents. google.com The core structure of this compound could be further functionalized to enhance its binding affinity and selectivity for a biological target of interest, such as a specific enzyme or receptor. The development of such targeted probes is a major goal in molecular imaging research, as it allows for the specific visualization of disease-related biomarkers.

Future Research Directions, Unaddressed Challenges, and Emerging Perspectives

Exploration of Unconventional Synthetic Routes and Biocatalysis

Future synthetic research should pivot towards more efficient, sustainable, and innovative methods for the preparation of "2-(4-Chloro-2-formylphenoxy)acetamide" and its derivatives. While classical synthetic routes provide a foundation, the exploration of unconventional pathways and biocatalysis offers significant advantages.

Unconventional Synthetic Routes: Investigation into novel synthetic strategies, such as flow chemistry and microwave-assisted synthesis, could dramatically reduce reaction times and improve yields. mdpi.com These techniques offer precise control over reaction parameters, leading to cleaner reactions and easier purification. worldpharmatoday.commdpi.com Furthermore, the development of one-pot multicomponent reactions, where multiple chemical transformations are carried out in a single step, would enhance the atom economy and reduce waste, aligning with the principles of green chemistry. acs.orgsemanticscholar.org

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, presents a highly attractive, environmentally benign alternative to traditional chemical methods for amide bond formation. worldpharmatoday.comrsc.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. oup.comacs.org Future research could focus on identifying or engineering enzymes, such as lipases or amide ligases, capable of catalyzing the formation of the acetamide (B32628) moiety of the target molecule. acs.orgresearchgate.net This approach would not only reduce the reliance on potentially hazardous reagents but also offer a pathway to chiral analogues if stereocenters are introduced into the molecular scaffold. A synergistic approach combining chemo- and biocatalysis could also be explored to leverage the strengths of both methodologies. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Reduced reaction times, improved safety and scalability. | Optimization of reaction conditions in continuous flow reactors. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates. mdpi.com | Development of solvent-free or green solvent-based microwave protocols. |

| Multicomponent Reactions | Increased efficiency, reduced waste, molecular diversity. acs.org | Design of novel multicomponent reactions for the synthesis of phenoxyacetamide scaffolds. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. worldpharmatoday.comacs.org | Screening and engineering of enzymes for amide bond formation. researchgate.net |

Deeper Understanding of Conformational Dynamics and Allosteric Modulation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. A deeper understanding of the conformational dynamics of "this compound" is crucial for elucidating its mechanism of action and for the rational design of more potent analogues.

Conformational Dynamics: The phenoxyacetamide core allows for a degree of rotational freedom around the ether linkage and the amide bond. Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of the molecule and identify low-energy, biologically relevant conformations. mdpi.com Experimental techniques, including X-ray crystallography and NMR spectroscopy, can provide valuable data to validate and refine these computational models. researchgate.net Understanding how the molecule adapts its shape upon binding to a biological target can provide critical insights for structure-based drug design.

Allosteric Modulation: The concept of allosteric modulation, where a molecule binds to a site on a protein distinct from the primary (orthosteric) site to modulate its activity, is a rapidly growing area in drug discovery. frontiersin.orgnih.gov This approach offers the potential for greater selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands. nih.govdrugdiscoverytrends.com Future research should investigate whether "this compound" or its analogues can act as allosteric modulators of their biological targets. Identifying and characterizing allosteric binding pockets could open up new avenues for therapeutic intervention, potentially targeting proteins previously considered "undruggable." mdpi.comdrugdiscoverytrends.com

Predictive Modeling and Machine Learning Applications in Compound Design

The integration of computational tools, particularly predictive modeling and machine learning, is set to revolutionize the drug discovery process. These approaches can significantly accelerate the design-synthesis-testing cycle for new analogues of "this compound."

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. manchester.ac.uknih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. malvernpanalytical.comcas.org Similarly, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help in the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles. nih.gov

Machine Learning: Machine learning algorithms, including deep learning, can analyze vast datasets to identify complex patterns that may not be apparent through traditional analysis. nih.govcam.ac.uk Generative models can be trained on existing chemical data to design novel molecules with desired properties, such as high potency and low toxicity. crimsonpublishers.com Reinforcement learning can be employed to optimize molecular structures for multiple objectives simultaneously. crimsonpublishers.com The application of these advanced machine learning techniques holds the promise of exploring a much larger chemical space and identifying truly innovative analogues of "this compound." ijsrtjournal.combioengineer.org

| Computational Approach | Application in Drug Design | Potential Impact |

| QSAR Modeling | Predict biological activity of virtual compounds. nih.gov | Prioritization of synthetic targets, reduced number of synthesized compounds. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. nih.gov | Early deselection of compounds with poor drug-like properties. |

| Generative Models | Design novel molecules with desired characteristics. nih.gov | Exploration of new chemical scaffolds and discovery of novel active compounds. |

| Reinforcement Learning | Multi-objective optimization of molecular structures. | Design of compounds with a balanced profile of potency, selectivity, and ADMET properties. |

Sustainable Chemical Practices in the Research and Development of Analogues

The principles of green chemistry should be integral to the future research and development of "this compound" analogues. nih.gov A commitment to sustainability will not only minimize the environmental impact of chemical research but also lead to more efficient and cost-effective processes. nih.gov

Key areas of focus for implementing sustainable practices include:

Solvent Selection: Prioritizing the use of greener solvents, such as water, ethanol, or supercritical fluids, and minimizing the use of hazardous organic solvents. mdpi.comrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce the dependence on petrochemicals.

Energy Efficiency: Employing energy-efficient synthetic methods, such as catalysis and reactions at ambient temperature and pressure. nih.gov

Waste Reduction: Developing processes that generate minimal waste and designing products that are biodegradable. rsc.orgthecmrs.in

By embracing these principles, the chemical synthesis of "this compound" and its derivatives can be made more environmentally friendly and economically viable. semanticscholar.org

Interdisciplinary Approaches Integrating Chemical Biology and Material Science Research

The future study of "this compound" will benefit immensely from interdisciplinary collaborations, particularly with the fields of chemical biology and material science.

Chemical Biology: The development of chemical probes based on the "this compound" scaffold can be a powerful tool to elucidate its mechanism of action. mdpi.comnih.gov By incorporating a reporter tag (e.g., a fluorophore or a biotin moiety) or a reactive group for covalent modification, these probes can be used to identify the cellular targets of the compound and visualize its distribution within cells. researchgate.netnih.govfrontiersin.org Such studies are crucial for validating the therapeutic target and understanding the downstream biological effects of the molecule.

Material Science: The unique chemical structure of "this compound" lends itself to applications in material science. The aldehyde and amide functional groups provide handles for chemical functionalization, allowing the molecule to be incorporated into polymers or attached to the surface of nanomaterials. researchgate.neteuropean-mrs.com This could lead to the development of novel functional materials with applications in areas such as sensing, drug delivery, or diagnostics. researchgate.net For instance, surfaces functionalized with this molecule could be designed to selectively capture specific proteins or other biomolecules.

常见问题

Q. What are the recommended synthetic routes for 2-(4-Chloro-2-formylphenoxy)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-chloro-2-formylphenol with chloroacetamide derivatives. A base such as KCO in acetonitrile facilitates nucleophilic substitution under reflux (24–48 hours). Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted precursors.

Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.2–1.5 equivalents of chloroacetamide) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the formyl ( ~9.8–10.2 ppm) and acetamide ( ~2.1 ppm for CH) groups. Aromatic protons appear as multiplets in 6.8–8.0 ppm .

- FTIR : Stretching vibrations at ~1680 cm (C=O of formyl) and ~1650 cm (amide I band) validate functional groups .

- XRD : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves intramolecular hydrogen bonds (C–H···O) and packing motifs .

Q. How do the chloro and formyl substituents influence the compound’s reactivity?

- Chloro Group : Enhances electrophilic aromatic substitution (EAS) resistance but increases steric hindrance in cross-coupling reactions.

- Formyl Group : Acts as a directing group in EAS and participates in condensation reactions (e.g., Schiff base formation with amines). Stability in acidic/basic media should be tested via pH-dependent degradation studies .

Q. What stability considerations are critical for handling this compound?

- Thermal Stability : DSC/TGA analysis reveals decomposition above 200°C. Store at –20°C under inert gas.

- Photostability : Protect from UV light to prevent formyl group oxidation.

- Solubility : Poor aqueous solubility (<1 mg/mL); use DMSO or DMF for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar acetamides?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inert) arise from assay conditions or substituent effects. Mitigation strategies:

- Control Experiments : Compare activity under identical pH, temperature, and cell lines.

- Computational Modeling : Use AutoDock to simulate ligand-receptor binding and identify critical interactions (e.g., formyl group with COX-2 active site) .

- Meta-Analysis : Cross-reference PubChem BioAssay data to isolate structure-activity trends .

Q. What experimental design principles apply to crystallizing this compound for XRD studies?

- Solvent Selection : Slow evaporation from ethanol/water (7:3 v/v) yields diffraction-quality crystals.

- Crystallography Software : Use SHELXL for refinement and WinGX for symmetry validation. Hydrogen-bonding networks (N–H···O) stabilize the lattice .

- Twinned Data : Employ TWINLAW in SHELXL to correct for pseudo-merohedral twinning .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

- Derivatization : Synthesize analogs (e.g., replacing formyl with carboxyl or hydroxyl groups) and compare IC values in enzyme inhibition assays .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants to predict bioavailability .

- In Vivo Validation : Use murine models to correlate in vitro potency (e.g., COX-2 inhibition) with anti-inflammatory efficacy .

Q. What methodological pitfalls arise in studying this compound’s interaction with biological targets?

- Non-Specific Binding : Mitigate via competitive binding assays with excess albumin.

- Redox Interference : The formyl group may react with cellular glutathione; include ROS scavengers (e.g., NAC) in cell-based assays .

- Metabolic Instability : Pre-incubate with liver microsomes to identify rapid degradation pathways .

Q. How can computational tools enhance the interpretation of NMR and mass spectrometry data?

- Density Functional Theory (DFT) : Predict C chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Fragmentation Patterns : Compare experimental MS/MS spectra with ACD/MS Fragmenter simulations to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。